2-(1-Benzyl-piperidin-4-yloxy)-ethylamine
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Overview
Description
2-(1-Benzyl-piperidin-4-yloxy)-ethylamine is an organic compound with the molecular formula C14H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine typically involves the reaction of 1-benzyl-4-piperidone with ethylene oxide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 1-benzyl-4-piperidone and ethylene oxide
Catalyst: Sodium hydroxide
Temperature: 70°C
Pressure: 1-2 atm
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-yloxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
2-(1-Benzyl-piperidin-4-yloxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Neurotransmitter modulation: Interaction with dopamine or serotonin receptors.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-(1-Benzyl-piperidin-4-yloxy)-ethylamine can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: A precursor in the synthesis of the target compound.
4-Piperidinol: Another piperidine derivative with different functional groups.
N-Benzylpiperidine: Lacks the ethylamine group, leading to different chemical properties.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-8-11-17-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWBCFXXPYBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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